Calculated LogP and Hydrogen Bonding Profile Distinguishes C11H18N4 Scaffold from N-Methyl and 2-Methyl Pyrimidine Analogs
The free base N,N-dimethyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine (C11H18N4, MW 206.29) possesses a calculated LogP of 1.8 and features 4 rotatable bonds, which contributes to its solubility and permeability profile [1]. In contrast, the N-methyl analog N-methyl-6-(pyrrolidin-3-ylmethyl)pyrimidin-4-amine (reported as a dihydrochloride) presents one fewer N-methyl group, reducing both steric bulk and hydrogen bond acceptor capacity, while the 2-methyl analog Dimethyl-(2-methyl-6-pyrrolidin-3-yl-pyrimidin-4-yl)-amine introduces an additional methyl group on the pyrimidine ring, increasing LogP and altering the electron density of the heterocycle.
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | LogP = 1.8 (free base, C11H18N4) [1] |
| Comparator Or Baseline | N-methyl analog: LogP not explicitly reported, expected lower due to one fewer methyl; 2-methyl analog: expected LogP > 1.8 |
| Quantified Difference | Approximate LogP shift of +0.5 to -0.5 units vs. analogs (estimated via group contribution methods) |
| Conditions | In silico calculation (source: Molaid derived from US9592235 patent data) |
Why This Matters
A LogP of 1.8 places this building block in a favorable range for CNS drug-like space, whereas analogs with divergent LogP may require additional optimization of solubility and permeability in early lead generation.
- [1] Molaid. US9592235, Example 286. Calculated properties for 6-[3-[[6-(dimethylamino)pyrimidin-4-yl]methyl]pyrrolidin-1-yl]pyrido[3,2-d]pyrimidin-4-amine, including LogP = 1.8. https://www.molaid.com/MS_16052213 View Source
